2-Propyn-1-one, 3-phenyl-1-(2-thienyl)-
Description
2-Propyn-1-one, 3-phenyl-1-(2-thienyl)- is a propargyl ketone derivative featuring a phenyl group at the 3-position and a 2-thienyl group at the 1-position. Its molecular formula is C₁₃H₈OS (molecular weight: ~212.27 g/mol). The compound’s structure combines aromatic (phenyl, thienyl) and alkyne functionalities, making it a versatile intermediate in organic synthesis. Propargyl ketones are known for their role in cycloaddition reactions and as precursors to heterocyclic compounds.
Properties
CAS No. |
21985-04-6 |
|---|---|
Molecular Formula |
C13H8OS |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-phenyl-1-thiophen-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C13H8OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10H |
InChI Key |
VFERYRUDILHJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs differ in substituents or backbone modifications:
Key Observations :
- Backbone Differences: Replacing the propynone (alkyne) with propenone (α,β-unsaturated ketone) increases conjugation and alters reactivity. Propenones are more prone to nucleophilic attacks, while propynones participate in cycloadditions .
- Bulky substituents (e.g., phenoxy-thienyl in ) may hinder crystallization or solubility.
Physicochemical Properties
Limited experimental data are available, but computational insights (e.g., PSA, logP) and molecular weight trends suggest:
Key Trends :
- Thienyl and phenyl groups contribute to hydrophobicity (higher logP).
- Bulky substituents (e.g., benzotriazolyl in ) increase PSA but reduce solubility in non-polar solvents.
Yield Comparisons :
- 1-(2-Thienyl)-1-propanone: Synthesized in quantitative yield via acyl chloride reactions .
- Morpholinyl-substituted analogs: Reported with high yields (e.g., 143% for a related compound, possibly due to purification artifacts) .
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